ETH-LAD

Description

Properties

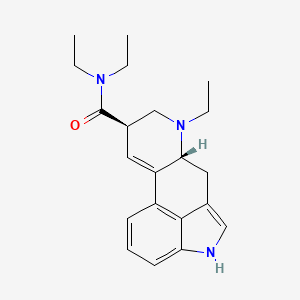

IUPAC Name |

(6aR,9R)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNOUXJLOHVSMQ-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215823 | |

| Record name | ETH-LAD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65527-62-0 | |

| Record name | Ergoline-8-carboxamide, 9,10-didehydro-N,N,6-triethyl-, (8β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65527-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETH-LAD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETH-LAD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLNORLYSERGIC ACID N,N-DIETHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z2736X9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of ETH-LAD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance and a structural analog of lysergic acid diethylamide (LSD). First described in the scientific literature in 1976, its synthesis and pharmacological properties have been a subject of interest in the scientific community for its unique potency and subtle experiential differences compared to LSD. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, intended for an audience of researchers and drug development professionals. The document details the historical context of its discovery, provides a step-by-step synthesis protocol, presents quantitative pharmacological data in a clear, tabular format, and visualizes key chemical and biological pathways using Graphviz diagrams.

Discovery and Historical Context

This compound was first reported in the scientific literature by a team of Japanese researchers led by Tetsukichi Niwaguchi in 1976.[1][2] Their work laid the initial groundwork for the chemical characterization of this novel lysergamide. However, it was the seminal 1985 publication by Andrew J. Hoffman and David E. Nichols in the Journal of Medicinal Chemistry that provided a detailed synthesis and initial pharmacological evaluation of a series of N(6)-alkyl nor-lysergic acid N,N-diethylamide derivatives, including this compound.[1][3] This study established a convenient synthetic route from LSD and was the first to systematically investigate the structure-activity relationships of N(6)-alkyl substitutions on the lysergamide scaffold.[3]

Later, the subjective effects of this compound in humans were explored and documented by the independent researcher Alexander Shulgin, who detailed his findings in his book "TiHKAL" (Tryptamines I Have Known and Loved).[4] Shulgin's work provided qualitative data on the psychoactive properties of this compound, noting its increased potency relative to LSD.[4]

Synthesis of this compound

The most well-documented synthesis of this compound was reported by Hoffman and Nichols (1985) and proceeds in three main steps starting from d-lysergic acid diethylamide (LSD).[1][3]

Experimental Protocol: Synthesis of this compound from LSD

Step 1: N(6)-Demethylation of LSD to Nor-LSD

-

Reaction Setup: A solution of d-lysergic acid diethylamide (LSD) in a suitable aprotic solvent (e.g., chloroform or dichloromethane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Cyanogen bromide (CNBr) is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude N(6)-cyano-nor-LSD is then purified, typically by column chromatography.

-

Reduction: The purified N(6)-cyano-nor-LSD is dissolved in a suitable solvent mixture, such as acetic acid and water. Zinc dust is added portion-wise with stirring.

-

Isolation: After the reduction is complete (monitored by TLC), the excess zinc is filtered off, and the filtrate is made alkaline. The product, nor-lysergic acid diethylamide (nor-LSD), is extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Step 2: N(6)-Ethylation of Nor-LSD

-

Reaction Setup: Nor-LSD is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) in a reaction vessel.

-

Base Addition: Anhydrous potassium carbonate (K₂CO₃) is added to the solution to act as a base.

-

Alkylating Agent: Ethyl iodide (C₂H₅I) is added to the mixture.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure to give crude this compound.

Step 3: Purification

-

Chromatography: The crude this compound is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to yield pure this compound.

-

Crystallization: The purified product can be further crystallized from an appropriate solvent to obtain crystalline this compound.

Pharmacological Data

This compound is a potent serotonergic psychedelic. Its primary mechanism of action is believed to be through agonism at the 5-HT₂A receptor, which is a common target for classic psychedelics. The following tables summarize the available quantitative data on the receptor binding affinities and potency of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Ki (nM) | Reference |

| 5-HT₂A | 5.1 | [5][6] |

| Dopamine D₁ | 22.1 | [5][6] |

| Dopamine D₂ | 4.4 | [5][6] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Potency of this compound and LSD

| Compound | Potency Relative to LSD (in vivo, rodent drug discrimination) | Reference |

| This compound | 1.6 - 2.3 times more potent | [2] |

Signaling Pathways

The psychoactive effects of this compound are primarily mediated by its interaction with the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events. The two major pathways implicated are the Gq/11-phospholipase C (PLC) pathway and the β-arrestin pathway.

Gq/11-PLC Signaling Pathway

The canonical signaling pathway for the 5-HT₂A receptor involves its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the profound psychedelic effects.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, GPCRs like the 5-HT₂A receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, effectively dampening the G-protein-mediated signal. However, β-arrestins can also act as signal transducers themselves by scaffolding other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). The concept of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), is an active area of research in psychopharmacology and may explain the subtle differences in the effects of various psychedelics.

Conclusion

This compound represents a significant molecule in the study of lysergamides, demonstrating that subtle structural modifications to the LSD scaffold can result in profound changes in potency and subjective effects. The synthetic route established by Hoffman and Nichols provides a reproducible method for obtaining this compound for research purposes. The pharmacological data confirms its high affinity for the 5-HT₂A receptor, consistent with its psychedelic properties. Further research into the nuanced interactions of this compound with various receptor subtypes and its potential for biased agonism at the 5-HT₂A receptor will continue to be a valuable area of investigation for understanding the molecular mechanisms of psychedelic action and for the rational design of novel therapeutic agents.

References

- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (this compound) and 1-propionyl this compound (1P–this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Chemical Architecture and Pharmacological Profile of ETH-LAD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance belonging to the lysergamide chemical class. As a structural analog of lysergic acid diethylamide (LSD), this compound has garnered significant interest within the scientific community for its distinct psychoactive properties and potential applications in neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their interactions with the central nervous system.

Chemical Structure and Physicochemical Properties

This compound, also known as 6-ethyl-6-nor-LSD, is a semi-synthetic molecule derived from lysergic acid.[1] Its chemical structure is characterized by an ergoline core with ethyl substitutions at the R6 position of the nor-lysergic acid skeleton and at the amide nitrogen.[1] This modification distinguishes it from its close relative, LSD, which possesses a methyl group at the R6 position.[2]

The molecular formula for this compound is C21H27N3O, and it has a molar mass of 337.467 g/mol .[3] It is a chiral compound with two stereocenters at positions R5 and R8, with the active stereoisomer being (+)-D-ETH-LAD, which has an absolute configuration of (5R, 8R).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6aR,9R)-N,N-diethyl-7-ethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | [3] |

| Molecular Formula | C21H27N3O | [3] |

| Molar Mass | 337.467 g/mol | [3] |

| CAS Number | 65527-62-0 | [3] |

| Appearance | (in hemitartrate salt form) | [4] |

| Chirality | Two stereocenters (5R, 8R) | [1] |

Synthesis

The synthesis of this compound and other N6-alkyl norlysergic acid N,N-diethylamide derivatives was first reported in 1976.[5] A convenient method for its synthesis involves a multi-step process starting from d-lysergic acid diethylamide (LSD).[6]

A general synthetic scheme involves the following key steps:

-

N(6)-Demethylation of LSD: The methyl group at the N(6) position of LSD is removed to yield nor-lysergic acid N,N-diethylamide (nor-LSD).

-

N(6)-Alkylation: The resulting secondary amine (nor-LSD) is then alkylated using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base to introduce the ethyl group at the N(6) position, yielding this compound.[7]

It is crucial to perform these reactions under controlled conditions to avoid degradation of the light- and air-sensitive ergoline structure.[7]

Pharmacology

Pharmacodynamics

This compound's primary mechanism of action is as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][5] It also exhibits high affinity for other serotonin receptor subtypes, including 5-HT1A and 5-HT2C, and lower affinity for dopamine D1, D2, D3, D4, and D5 receptors.[2][3] In vitro studies have shown that this compound has a greater potency and efficacy as a 5-HT2A receptor agonist compared to LSD.[3] In animal models, specifically rodent drug discrimination tests, this compound is approximately 1.6 to 2.3 times more potent than LSD.[3]

Table 2: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT2A | 5.1 | [7][8] |

| 5-HT1A | High Affinity (exact value not specified) | [3] |

| 5-HT2C | High Affinity (exact value not specified) | [3] |

| Dopamine D1 | 22.1 | [7][8] |

| Dopamine D2 | 4.4 | [7][8] |

| Dopamine D3 | Lower Affinity (exact value not specified) | [3] |

| Dopamine D4 | Lower Affinity (exact value not specified) | [3] |

| Dopamine D5 | Lower Affinity (exact value not specified) | [3] |

Pharmacokinetics

The in-vitro metabolism of this compound has been studied, and like other lysergamides, it is expected to be metabolized in the liver.[2] Studies on the prodrug 1P-ETH-LAD have shown that it is hydrolyzed to this compound in human serum, suggesting that this compound is the active compound.[7][8] Detailed in vivo pharmacokinetic studies in humans are limited. However, based on anecdotal reports and its structural similarity to LSD, the onset of effects is typically within 15 to 60 minutes, with a duration of 8 to 12 hours.[2][3]

Experimental Protocols

Analytical Characterization using Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound can be achieved using GC-MS. The following is a general protocol based on published methods.[7][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 20 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Sample Preparation:

-

Dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., methanol or ethyl acetate).

-

Perform serial dilutions to achieve a concentration within the instrument's linear range.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

The retention time and the mass spectrum of the sample are compared to a certified reference standard of this compound for identification.

-

Quantification can be performed by creating a calibration curve using standards of known concentrations.

In Vitro Metabolism Study

The metabolic stability of this compound can be assessed using human liver microsomes. The following is a generalized protocol.

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

This compound stock solution

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm a solution of human liver microsomes and NADPH regenerating system in phosphate buffer to 37 °C.

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed microsome solution. The final concentration of this compound should be in the low micromolar range.

-

Incubate the reaction mixture at 37 °C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the metabolic activity by adding the aliquot to an equal volume of ice-cold acetonitrile.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and identify potential metabolites.

Data Analysis:

-

The disappearance of this compound over time is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

5-HT2A Receptor Signaling Pathway

This compound exerts its primary psychedelic effects through agonism of the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.

Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

Experimental Workflow for Identification of this compound by GC-MS

The following diagram illustrates a typical workflow for the identification of this compound in a sample using Gas Chromatography-Mass Spectrometry.

Caption: GC-MS Workflow for this compound Identification.

Workflow for a Competitive Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for a specific receptor.

References

- 1. connectsci.au [connectsci.au]

- 2. m.youtube.com [m.youtube.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (this compound) and 1-propionyl this compound (1P–this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. uniurb.it [uniurb.it]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of ETH-LAD on Serotonin Receptors

Introduction

6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance of the lysergamide class, structurally related to LSD.[1] First synthesized in 1976, it is recognized for being slightly more potent than LSD, making it one of the most powerful serotonergic psychedelics known.[1] Like LSD, this compound's psychoactive effects are primarily mediated by its interaction with the serotonin receptor system, with the 5-HT₂A receptor being a key target.[1][2] This technical guide provides a detailed examination of this compound's mechanism of action at serotonin receptors, focusing on its binding affinity, functional activity, and the intracellular signaling cascades it initiates. The content is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The primary mechanism of action for this compound involves its function as an agonist at serotonin receptors.[1] Its psychedelic properties are largely attributed to its activation of the 5-HT₂A receptor. In vitro studies have demonstrated that this compound exhibits greater potency and efficacy as a 5-HT₂A receptor agonist compared to LSD.[1] Beyond the 5-HT₂A receptor, this compound also displays high affinity for 5-HT₁A and 5-HT₂C receptors.[1] Furthermore, it interacts with dopamine receptors, albeit with lower affinity.[1]

Receptor Binding Profile

The affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The Kᵢ values for this compound at several key receptors have been determined through radioligand binding assays.

Data Presentation: Quantitative Binding Affinity of this compound

| Receptor Subtype | Radioligand Used | Kᵢ (nM) | Reference |

| Serotonin 5-HT₂A | [³H]ketanserin | 5.1 | [3][4] |

| Dopamine D₁ | [³H]SCH-23390 | 22.1 | [3][4] |

| Dopamine D₂ | [³H]spiperone | 4.4 | [3][4] |

Core Signaling Pathway: 5-HT₂A Receptor Activation

The hallucinogenic effects of substances like this compound are predominantly mediated through the activation of the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway.[5][6] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gαq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] This increase in intracellular calcium, along with the action of DAG, activates Protein Kinase C (PKC), leading to a wide range of cellular responses.

Caption: 5-HT₂A receptor Gq-coupled signaling cascade initiated by this compound.

Experimental Protocols

The quantitative data presented above are derived from specific in vitro assays designed to measure ligand-receptor interactions and subsequent functional responses.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[8] The general principle involves a competition experiment where a radiolabeled ligand (with known affinity) and a non-labeled test compound (e.g., this compound) compete for binding to a receptor preparation.[8]

Methodology for Competition Binding Assay:

-

Preparation: A homogenate of cells or tissues expressing the receptor of interest (e.g., 5-HT₂A) is prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays: Calcium Mobilization

Functional assays are employed to measure the biological response initiated by a ligand binding to its receptor, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ). For Gq-coupled receptors like 5-HT₂A, calcium mobilization assays are commonly used.[7][9] These assays quantify the increase in intracellular calcium concentration following receptor activation.[7][8]

Methodology for Calcium Flux Assay:

-

Cell Culture: Cells stably expressing the human 5-HT₂A receptor are cultured in microplates.[6]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to Ca²⁺.[6]

-

Compound Addition: Varying concentrations of the agonist test compound (this compound) are added to the wells.

-

Signal Detection: A fluorescence plate reader with kinetic read capability measures the change in fluorescence intensity over time, immediately following the addition of the compound.[6]

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. These data are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC₅₀ (the concentration that produces 50% of the maximal response) can be determined.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (this compound) and 1-propionyl this compound (1P–this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. innoprot.com [innoprot.com]

- 8. psychedelicreview.com [psychedelicreview.com]

- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity Profile of ETH-LAD

This guide provides a detailed overview of the receptor binding affinity of 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD), a potent psychedelic lysergamide. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding of its pharmacological profile.

Receptor Binding Affinity Profile of this compound

This compound exhibits a high affinity for several key serotonin and dopamine receptors, which is consistent with its psychedelic and psychoactive properties. Its primary activity is as an agonist at the serotonin 5-HT₂A receptor.[1][2] The binding affinities, expressed as Kᵢ values (in nanomolars, nM), are summarized in the table below. Lower Kᵢ values indicate a higher binding affinity.

| Receptor | Kᵢ (nM) | Radioligand Used | Source |

| Serotonin 5-HT₂A | 5.1 | [³H]ketanserin | [3] |

| Dopamine D₁ | 22.1 | [³H]SCH-23390 | [3] |

| Dopamine D₂ | 4.4 | [³H]spiperone | [3] |

| Serotonin 5-HT₁A | High Affinity (qualitative) | Not Specified | [2] |

| Serotonin 5-HT₂C | High Affinity (qualitative) | Not Specified | [2] |

Note: While this compound is reported to have high affinity for the 5-HT₁A and 5-HT₂C receptors, specific Kᵢ values from primary literature were not available at the time of this guide's compilation.[2]

Experimental Protocols

The binding affinity (Kᵢ) of this compound is determined through competitive radioligand binding assays. These experiments quantify the ability of this compound to displace a radiolabeled ligand that has a known high affinity for a specific receptor. Below are representative protocols for determining the binding affinity at the 5-HT₂A and Dopamine D₂ receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]ketanserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent 5-HT₂A antagonist (e.g., 10 µM ketanserin).

-

Instrumentation: 96-well plates, filtration apparatus, and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT₂A receptor.

-

Harvest the cells and homogenize them in an ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, [³H]ketanserin (at a concentration near its Kₔ), and varying concentrations of this compound.

-

For total binding, omit the this compound.

-

For non-specific binding, add a high concentration of the unlabeled antagonist.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ketanserin) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human Dopamine D₂ receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.

-

Radioligand: [³H]spiperone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

-

Test Compound: this compound.

-

Non-specific Binding Control: 2 µM (+)-butaclamol.

-

Instrumentation: 96-well plates, filtration apparatus, and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Follow a similar procedure as for the 5-HT₂A receptor, using cells expressing the Dopamine D₂ receptor.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, [³H]spiperone (at a concentration of approximately 2-3 times its Kₔ), and a range of this compound concentrations.[1]

-

Define total binding in the absence of this compound.

-

Determine non-specific binding in the presence of 2 µM (+)-butaclamol.[4]

-

Incubate the mixture for 60 minutes at 30°C to allow for equilibrium to be reached.[4]

-

-

Separation and Quantification:

-

Perform rapid filtration and washing as described for the 5-HT₂A assay.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Analyze the data using the same methods as for the 5-HT₂A assay to determine the IC₅₀ and subsequently the Kᵢ of this compound for the Dopamine D₂ receptor.

-

Visualizations

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic compound belonging to the lysergamide class of chemicals. A structural analog of lysergic acid diethylamide (LSD), this compound is distinguished by the substitution of the N6-methyl group with an ethyl group.[1] This modification results in a nuanced pharmacological profile, characterized by a higher potency than its parent compound.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of psychedelic compounds.

Data Presentation

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/System | Kᵢ (nM) | Reference |

| 5-HT₂ₐ | [³H]ketanserin | Not specified | 5.1 | [3][4][5] |

| Dopamine D₁ | [³H]SCH-23390 | Not specified | 22.1 | [3][4][5] |

| Dopamine D₂ | [³H]spiperone | Not specified | 4.4 | [3][4][5] |

| 5-HT₁ₐ | Not specified | Not specified | High Affinity | [2] |

| 5-HT₂C | Not specified | Not specified | High Affinity | [2] |

Table 2: In Vivo Potency of this compound

| Assay | Animal Model | Training Drug | ED₅₀ | Potency Relative to LSD | Reference |

| Drug Discrimination | Rat | LSD | Not Specified | ~2-3 times more potent | [1] |

Experimental Protocols

Radioligand Displacement Assay for Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for various G-protein coupled receptors (GPCRs).

Methodology:

-

Membrane Preparation:

-

Recombinant cells expressing the target human receptor (e.g., 5-HT₂ₐ, Dopamine D₁, D₂) or homogenized brain tissue from rodents (e.g., rat frontal cortex) are used as the receptor source.

-

Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]SCH-23390 for D₁, [³H]spiperone for D₂) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The incubation is carried out in a final volume of 250-500 µL of assay buffer in 96-well plates.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist for the target receptor.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro Functional Assay: Gq-Mediated Calcium Mobilization

Objective: To assess the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.

Methodology:

-

Cell Culture and Plating:

-

HEK 293 or CHO cells stably expressing the human 5-HT₂ₐ receptor are cultured under standard conditions.

-

Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately one hour at 37°C. This allows the dye to enter the cells.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Increasing concentrations of this compound are automatically injected into the wells.

-

The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured kinetically over a period of several minutes.

-

-

Data Analysis:

-

The peak fluorescence response for each concentration of this compound is determined.

-

The data is normalized to the response produced by a saturating concentration of a reference full agonist (e.g., serotonin) to determine the maximal efficacy (Eₘₐₓ).

-

The concentration of this compound that produces 50% of its maximal effect (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

-

In Vivo Assay: Drug Discrimination in Rats

Objective: To evaluate the in vivo psychedelic-like subjective effects of this compound by testing its ability to substitute for a known psychedelic training drug (e.g., LSD).

Methodology:

-

Animal Training:

-

Male Sprague-Dawley rats are trained in standard two-lever operant conditioning chambers.

-

The rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., LSD tartrate, 185.5 nmol/kg, intraperitoneally) and the other lever (the "saline" lever) after receiving a saline injection.

-

Correct lever presses are reinforced with a food reward (e.g., a sucrose pellet). Training continues until the rats can reliably discriminate between the drug and saline conditions.

-

-

Substitution Testing:

-

Once the discrimination is established, test sessions are conducted where various doses of this compound are administered to the trained rats.

-

The percentage of responses on the drug-appropriate lever is recorded for each dose of this compound.

-

-

Data Analysis:

-

Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the drug-appropriate lever.

-

The dose of this compound that produces 50% of the maximal drug-appropriate responding (ED₅₀) is calculated from the dose-response curve. This value is then compared to the ED₅₀ of the training drug to determine the relative potency.

-

Mandatory Visualizations

Caption: Canonical Gq-coupled signaling cascade initiated by this compound at the 5-HT₂ₐ receptor.

Caption: A typical experimental workflow for the pharmacological profiling of a novel psychedelic compound.

Conclusion

This compound is a highly potent psychedelic agent that primarily exerts its effects through agonism at the 5-HT₂ₐ receptor. Its high affinity for this and other serotonin receptors, coupled with its demonstrated in vivo activity, underscores its significance in the field of psychedelic research. The data and protocols presented in this guide offer a foundational understanding of this compound's pharmacological profile and provide a framework for its further investigation. A comprehensive characterization of its functional efficacy at a wider range of serotonin receptor subtypes and a deeper exploration of its downstream signaling pathways will be crucial for elucidating the full spectrum of its psychoactive and potential therapeutic effects.

References

- 1. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (this compound) and 1-propionyl this compound (1P–this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Vitro Characterization of ETH-LAD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a member of the lysergamide chemical class, its pharmacological activity is of significant interest to the scientific community for understanding structure-activity relationships and the molecular mechanisms underlying psychedelic effects. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways.

Receptor Binding Affinity

This compound exhibits a high affinity for several serotonin and dopamine receptors, which is consistent with its psychedelic properties. The primary target is believed to be the serotonin 5-HT2A receptor, a key mediator of the effects of classic psychedelics.

Quantitative Binding Data

The following table summarizes the known equilibrium dissociation constants (Ki) of this compound at various G-protein coupled receptors (GPCRs). Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Serotonin 5-HT2A | [3H]ketanserin | Not Specified | 5.1 | [3][4][5] |

| Dopamine D1 | [3H]SCH-23390 | Not Specified | 22.1 | [3][4][5] |

| Dopamine D2 | [3H]spiperone | Not Specified | 4.4 | [3][4][5] |

It is also reported that this compound possesses a high affinity for the serotonin 5-HT1A and 5-HT2C receptors, though specific Ki values are not publicly available at this time.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

[3H]ketanserin (radioligand)

-

This compound (test compound)

-

Non-specific binding (NSB) agent (e.g., spiperone at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

-

Incubation: Add the cell membranes, [3H]ketanserin, and either assay buffer (for total binding), the NSB agent, or this compound to the respective wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Functional Activity

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the cellular response elicited by that binding. This compound is known to be a serotonin 5-HT2A receptor agonist.[1]

Quantitative Functional Data

Currently, there is a lack of publicly available quantitative functional data for this compound, such as EC50 (half-maximal effective concentration) and Emax (maximum effect) values at the 5-HT2A receptor. However, it has been reported to act as a partial agonist at dopamine D1A receptors in C-6 glioma cells, as measured by cAMP accumulation.

Experimental Protocol: Calcium Flux Assay

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to an increase in intracellular calcium levels. A calcium flux assay can be used to measure the potency and efficacy of an agonist like this compound.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound (test compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the HEK293-5HT2A cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate in the dark at 37°C for a specified time.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of this compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Workflow Diagram:

Signaling Pathway Analysis

The 5-HT2A receptor can signal through multiple intracellular pathways, primarily the Gq/11 pathway leading to PLC activation and the β-arrestin pathway. The specific pathway(s) activated by a ligand can influence the qualitative nature of its effects. While specific data for this compound is not available, its psychedelic properties suggest significant engagement of the Gq/11 pathway, similar to other classic psychedelics.

Experimental Protocol: β-Arrestin Recruitment Assay

A common method to assess a ligand's bias towards the β-arrestin pathway is to measure the recruitment of β-arrestin to the activated receptor.

Materials:

-

Cells co-expressing the 5-HT2A receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein)

-

This compound (test compound)

-

Substrate for the reporter enzyme (if applicable)

-

Luminescence or fluorescence plate reader

Procedure:

-

Cell Plating: Plate the engineered cells in a suitable microplate.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate for a sufficient time to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: If using a reporter enzyme, add the substrate and measure the resulting luminescence. If using fluorescent proteins, measure the appropriate fluorescence signal (e.g., BRET or FRET).

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathway Diagram:

Conclusion

The in-vitro characterization of this compound reveals it to be a potent ligand at multiple serotonin and dopamine receptors, with a particularly high affinity for the 5-HT2A receptor. While quantitative functional and signaling data are currently limited in the public domain, the established protocols outlined in this guide provide a framework for the comprehensive in-vitro assessment of this compound and other novel psychoactive compounds. Further research is warranted to fully elucidate its functional efficacy and signaling profile, which will contribute to a deeper understanding of its unique pharmacological properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (this compound) and 1-propionyl this compound (1P–this compound) - PMC [pmc.ncbi.nlm.nih.gov]

ETH-LAD: A Comprehensive Technical Guide to its 5-HT2A Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-cyclopropyl lysergamide (ETH-LAD) is a potent psychedelic lysergamide and a powerful agonist at the serotonin 5-HT2A receptor, a key target in psychedelic research and therapeutics. This document provides a detailed technical overview of this compound's interaction with the 5-HT2A receptor, summarizing its binding affinity and functional activity. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a synthetic lysergamide analog of lysergic acid diethylamide (LSD). Like other classic psychedelics, its primary psychoactive effects are mediated by its agonist activity at the 5-HT2A receptor. Understanding the specific binding and functional parameters of this compound at this receptor is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics targeting the serotonergic system. This guide synthesizes the available scientific information on this compound's 5-HT2A receptor pharmacology.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound's binding affinity at the 5-HT2A receptor, as well as at dopamine D1 and D2 receptors for comparative purposes. Currently, specific quantitative data for this compound's functional efficacy (EC50 and Emax) at the 5-HT2A receptor from peer-reviewed literature is limited. Qualitative reports suggest it is a potent partial agonist with greater potency and efficacy than LSD in vitro.[1]

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [³H]ketanserin | Not Specified | 5.1 | [2] |

| Dopamine D1 | [³H]SCH-23390 | Not Specified | 22.1 | [2] |

| Dopamine D2 | [³H]spiperone | Not Specified | 4.4 | [2] |

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Experimental Workflow for 5-HT2A Agonist Characterization

The characterization of a novel 5-HT2A receptor agonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional potency and efficacy. A standard workflow begins with radioligand binding assays to determine the compound's affinity (Ki) for the receptor. This is followed by functional assays, such as calcium mobilization or phosphoinositide hydrolysis assays, to measure its ability to activate the receptor and elicit a cellular response (EC50 and Emax).

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not extensively published. However, the following sections describe generalized, standard protocols for the key assays relevant to determining the pharmacological profile of a 5-HT2A agonist.

Radioligand Binding Assay (Competitive Binding)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin.

-

Test compound: this compound.

-

Non-specific binding control: Mianserin or another suitable high-affinity antagonist.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]ketanserin (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding wells, add only the cell membranes and [³H]ketanserin.

-

For non-specific binding wells, add the cell membranes, [³H]ketanserin, and a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound: this compound.

-

Reference agonist: Serotonin (5-HT).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and the reference agonist (serotonin) in the assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the different concentrations of this compound or serotonin to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 1-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Normalize the Emax of this compound to the Emax of the reference full agonist, serotonin.

-

Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

-

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

[³H]myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

Stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

-

Test compound: this compound.

-

Reference agonist: Serotonin (5-HT).

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Label the cells by incubating them overnight with [³H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a stimulation buffer containing LiCl.

-

Add varying concentrations of this compound or serotonin and incubate for a set period (e.g., 30-60 minutes) to allow for the accumulation of radiolabeled inositol phosphates.

-

Lyse the cells and stop the reaction (e.g., with perchloric acid).

-

Separate the radiolabeled inositol phosphates from other cellular components using anion exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates in each sample using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Normalize the Emax of this compound to that of the reference agonist.

-

Conclusion

This compound is a high-affinity 5-HT2A receptor agonist.[2] The available data confirms its potent interaction with this key psychedelic target. While qualitative reports indicate high potency and efficacy, further quantitative functional studies are needed to fully elucidate its pharmacological profile, including its potential for biased agonism. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct and interpret further investigations into this compound and other novel lysergamides, ultimately contributing to a deeper understanding of the serotonergic system and the development of next-generation therapeutics.

References

Early Preclinical Research on ETH-LAD: A Technical Guide

Disclaimer: This document summarizes publicly available early preclinical research data on 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD). It is intended for researchers, scientists, and drug development professionals. The experimental protocols described are representative of standard methodologies in the field and may not reflect the exact procedures used in the cited studies, for which full details are not publicly available.

Introduction

This compound (6-ethyl-6-nor-lysergic acid diethylamide) is a potent psychedelic compound of the lysergamide class, structurally related to LSD. First synthesized in 1976, its initial preclinical pharmacology was explored in the mid-1980s, primarily by Hoffman and Nichols.[1] Like LSD, its primary mechanism of action is believed to be agonism at serotonin receptors, particularly the 5-HT2A subtype.[1] Preclinical animal studies indicate that this compound is more potent than LSD in eliciting psychedelic-like behavioral effects.[1][2] This guide provides a consolidated overview of the available early preclinical data, focusing on its pharmacodynamics and in-vivo effects.

Pharmacodynamics: Receptor Binding Profile

In vitro radioligand binding assays have been used to determine the affinity of this compound for various neurotransmitter receptors. The available data indicates a high affinity for the serotonin 5-HT2A receptor, as well as significant affinity for dopamine D1 and D2 receptors.[3][4] High affinity for 5-HT1A and 5-HT2C receptors has also been reported, though quantitative data is less consistently cited.[1]

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Target | Radioligand Used (Example) | Ki (nM) | Reference |

| Serotonin 5-HT2A | [³H]ketanserin | 5.1 | [3][4] |

| Dopamine D1 | [³H]SCH-23390 | 22.1 | [3][4] |

| Dopamine D2 | [³H]spiperone | 4.4 | [3][4] |

Note: Functional activity data (e.g., EC50, Emax) for this compound at these receptors is not consistently available in the public domain literature.

In-Vivo Pharmacology

Early preclinical evaluation of this compound was prominently conducted using rodent drug discrimination paradigms, a standard behavioral assay to assess subjective drug effects.

Drug Discrimination Studies

In studies by Hoffman and Nichols (1985), rats were trained to discriminate d-LSD from saline. This compound was then tested for its ability to substitute for the LSD cue. The results indicated that this compound fully substituted for LSD and was significantly more potent.[2]

Table 2: In-Vivo Potency of this compound in Drug Discrimination Assay

| Animal Model | Training Drug | This compound ED50 (nmol/kg) | LSD ED50 (nmol/kg) | Relative Potency (LSD/ETH-LAD) | Reference |

| Rat | d-LSD (185.5 nmol/kg) | ~62 - 116 | 185.5 | ~1.6 - 3.0x | [2] |

Note: The ED50 range for this compound is estimated based on the reported relative potency of "approximately 2-3 times more potent than LSD".[2]

Other Reported In-Vivo Effects

-

Head-Twitch Response (HTR): While specific ED50 values for this compound are not available, as a potent 5-HT2A agonist, it is presumed to induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential.[5]

-

Hyperthermia: this compound was found to mimic the hyperthermic effect of LSD in rabbits and rats.[3]

-

Oxytocic Activity: It demonstrated greater oxytocic activity than LSD in the isolated rat uterus model.[3]

Signaling and Metabolism

Putative Signaling Pathway

The primary psychedelic effects of lysergamides are mediated by agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this pathway is believed to be essential for inducing psychedelic-like effects.[3][6][7] The canonical signaling cascade involves the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC). The role of β-arrestin recruitment in the overall pharmacology of psychedelics is an area of active research.[3][6]

Metabolism

Specific pharmacokinetic and metabolism studies for this compound are not available in the public literature. However, research on the related compound 1-propionyl-ETH-LAD (1P-ETH-LAD) has shown that it is hydrolyzed to this compound when incubated in human serum, suggesting it functions as a prodrug.[4][8] This indicates that this compound is metabolically stable enough to be the active compound. Studies on LSD metabolism often show hydroxylation and N-dealkylation as key pathways, which could be hypothesized as potential routes for this compound metabolism.

Experimental Protocols (Representative)

The following sections describe generalized protocols for the types of experiments cited in the preclinical evaluation of this compound.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., rat frontal cortex for 5-HT2A) is homogenized in a buffer and centrifuged to isolate cell membranes containing the receptors. Protein concentration is determined.

-

Incubation: In assay tubes or plates, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand. Filters are washed with ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Drug Discrimination Assay

This behavioral assay assesses the interoceptive (subjective) effects of a drug in animals.

Protocol Outline:

-

Apparatus: A standard two-lever operant conditioning chamber.

-

Training Phase: Animals (typically rats) are trained to press one lever to receive a reward (e.g., a food pellet) after being injected with a specific dose of the training drug (e.g., LSD). On alternate days, they are injected with saline and trained to press the opposite lever for the same reward.

-

Criterion: Training continues until the animals reliably press the correct lever corresponding to the injection they received before the session begins (e.g., >80% of responses on the correct lever before the first reinforcement).

-

Testing Phase: Once trained, animals are injected with various doses of the test compound (this compound) before being placed in the chamber. During test sessions, no reinforcement is given. The number of presses on both the 'drug' lever and the 'saline' lever is recorded.

-

Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the 'drug' lever. A dose-response curve is generated by plotting the percentage of drug-lever responding against the dose of this compound, allowing for the calculation of the ED50 value (the dose that produces 50% drug-lever responding).

In Vitro Metabolism Assay (Liver Microsomes)

This assay is used to assess the metabolic stability of a compound and identify potential metabolites.

Protocol Outline:

-

Preparation: Pooled liver microsomes from a relevant species (e.g., rat, human) are thawed. An incubation buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of the NADPH-regenerating system (cofactor for CYP450 enzymes) are prepared.

-

Incubation: The test compound (this compound) is added to the microsomal suspension in the buffer and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.

-

Sampling: Aliquots are removed from the incubation mixture at several time points.

-

Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound over time is measured to determine metabolic stability (e.g., half-life, intrinsic clearance), and the appearance of new peaks is monitored to identify potential metabolites.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (this compound) and 1-propionyl this compound (1P–this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1P-ETH-LAD - Wikipedia [en.wikipedia.org]

- 8. Metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy LSD (O-H-LSD) in human liver microsomes and cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Examination of ETH-LAD: Synthesis, Dosage, and Qualitative Effects from the Notes of Alexander Shulgin

Introduction

6-ethyl-6-nor-lysergic acid diethylamide, or ETH-LAD, is a potent psychedelic substance and an analog of lysergic acid diethylamide (LSD).[1] Its human psychopharmacology was first detailed by Alexander Shulgin in his book TiHKAL (Tryptamines I Have Known and Loved).[1] Shulgin's work provides the foundational data on the synthesis, dosage, and qualitative effects of this compound. This document serves as a technical guide, collating and presenting the information from Shulgin's notes for researchers, scientists, and drug development professionals.

Quantitative Data

The following tables summarize the quantitative data for this compound as documented by Alexander Shulgin.

Table 1: Dosage and Duration

| Dosage (µg) | Duration (hours) | Onset | Peak Effects |

|---|---|---|---|

| 20 - 150 | 8 - 12 | 15 - 60 minutes | 1 - 2 hours |

Data sourced from Alexander Shulgin's TiHKAL, as cited in multiple sources.[1][2][3]

Table 2: Qualitative Effects at Varying Dosages

| Dosage (µg) | Reported Effects |

|---|---|

| 20 | Clear and evident effects.[2] |

| 40 - 80 | A common dosage range noted by Shulgin.[2] |

| 40 - 150 | Described as producing a full spectrum of psychedelic effects.[3] |

This table is a synthesis of the dosage-related comments found in Shulgin's writings.

Experimental Protocols

The synthesis of this compound, as described by Shulgin, is a multi-step process starting from lysergic acid. The following is a summary of the likely synthetic route, based on standard lysergamide synthesis procedures of the time.

Synthesis of this compound (Abridged Protocol)

-

Preparation of N-(6-ethyl)norlysergic acid: This step involves the alkylation of norlysergic acid with an ethylating agent.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the N-(6-ethyl)norlysergic acid is activated to facilitate amide bond formation. This is typically achieved by converting it to an acid halide or using a coupling agent.

-

Amidation with Diethylamine: The activated lysergic acid derivative is then reacted with diethylamine to form the corresponding diethylamide, yielding this compound.

-

Purification: The crude product is purified, often through chromatography, to yield pure this compound.

It is important to note that Shulgin's original notes in PiHKAL and TiHKAL provide detailed accounts of the synthesis of numerous compounds, and the general principles of lysergamide synthesis are well-established in organic chemistry.[4]

Bioassay Protocol